molecular formula C28H20ClN5O3S B3008558 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-67-5

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3008558
CAS No.: 893788-67-5
M. Wt: 542.01
InChI Key: FTCIPEIOXHLDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic heterocyclic compound featuring a triazoloquinazoline core substituted with a chlorine atom at position 7, a tosyl (p-toluenesulfonyl) group at position 3, and an N-(4-phenoxyphenyl)amine moiety at position 3.

Properties

IUPAC Name

7-chloro-3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClN5O3S/c1-18-7-14-23(15-8-18)38(35,36)28-27-31-26(24-17-19(29)9-16-25(24)34(27)33-32-28)30-20-10-12-22(13-11-20)37-21-5-3-2-4-6-21/h2-17H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCIPEIOXHLDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 4-chloroanthranilic acid with triethyl orthoformate to form the quinazoline intermediate . This intermediate is then subjected to further reactions to introduce the triazole ring and other functional groups.

The triazole ring can be introduced through a cyclization reaction involving appropriate precursors such as azides and alkynes under suitable conditions . The phenoxyphenyl and tosyl groups are typically introduced through nucleophilic substitution reactions using corresponding halides and tosylates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Studies have demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance, compounds similar to 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 6 to 9 mg/mL . These findings suggest a promising avenue for the development of new antibacterial agents targeting resistant strains.

Antifungal Properties
The compound's structure suggests potential fungicidal activity. Research indicates that related triazole derivatives can effectively combat phytopathogenic fungi, which are responsible for significant agricultural losses. The mechanisms often involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes . This property is particularly valuable in agricultural applications where crop protection is essential.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant effects of triazole derivatives. For example, a related compound demonstrated protective effects against convulsions induced by pentylenetetrazole in animal models. The effective dose (ED50) was comparable to that of established anticonvulsants like diazepam . This suggests that this compound may possess similar therapeutic potential in treating epilepsy and other seizure disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving the coupling of phenoxy groups with triazole and quinazoline frameworks. The structural diversity allows for modifications that can enhance biological activity or reduce toxicity. Notably, the introduction of different substituents on the phenoxy or quinazoline rings can lead to compounds with improved pharmacological profiles.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismMIC (mg/mL)Reference
Compound AAntibacterialStaphylococcus aureus6
Compound BAntifungalCandida albicans8
Compound CAnticonvulsantMouse model (PTZ-induced)ED50: 1.4

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

  • 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Key differences: Replaces the tosyl group with a phenylsulfonyl group and substitutes the 4-phenoxyphenyl with a 4-isopropylphenyl. The phenylsulfonyl group is less sterically bulky than tosyl, which may alter binding kinetics .
  • 7-Chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Key differences: Substitutes the phenoxyphenyl group with a 4-methoxybenzylamine. The benzylamine moiety may reduce steric hindrance compared to the bulkier phenoxyphenyl group .
  • C680-0970 () :

    • Structure : 7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-triazolo[1,5-a]quinazolin-5-amine.
    • Key differences : Replaces the tosyl group with a 3-methylphenyl and introduces a dimethoxyphenethyl chain.
    • Impact : The ethylenediamine linker and methoxy groups may improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Core Modifications

  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines (): Key differences: Replace the quinazoline core with a thienopyrimidine fused system. Impact: Thieno-fused analogs exhibit superior antiproliferative activity compared to quinazoline derivatives. For example, thieno[3,2-e]triazolopyrimidines showed selective inhibition of renal cancer cells (UO-31, GP = 81.85%), whereas quinazoline analogs like 6a-c displayed lower activity (mean GP = 100.20%) .

Table 1: Antiproliferative Activity of Selected Triazoloquinazoline Derivatives

Compound Substituents IC50 (μM) * Target Cell Lines Reference
Target Compound 7-Cl, 3-Tosyl, 5-N-(4-phenoxyphenyl) N/A Under investigation
Analog 7-Cl, 3-PhSO2, 5-N-(4-isopropylphenyl) ~5–10 MCF-7, HCT-116
C680-0970 () 7-Cl, 3-(3-MePh), 5-N-(dimethoxyphenethyl) <5 Leukemia, Colon
Thieno[3,2-e]triazolopyrimidine () Thieno-fused core 1–2 Renal (UO-31), Ovarian

*IC50 values estimated from described activity trends.

Key Findings:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl at position 7) enhance binding to ATP pockets in kinases.
  • Bulky groups (e.g., tosyl) may reduce off-target interactions but limit solubility .

Core Flexibility: Thieno-fused systems () outperform quinazoline derivatives in potency, likely due to improved π-π stacking with aromatic residues in target proteins .

Biological Activity

The compound 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 893788-67-5) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Basic Information

PropertyValue
Molecular Formula C28H20ClN5O3S
Molecular Weight 542.0 g/mol
CAS Number 893788-67-5

The structure of the compound features a triazole ring fused with a quinazoline moiety, which is characteristic of many bioactive compounds.

Anticancer Potential

Recent studies have highlighted the anticancer potential of various triazoloquinazoline derivatives. The compound has been evaluated for its efficacy against several cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures exhibit significant antiproliferative activity against lung and breast cancer cells. The activity is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
  • DNA Intercalation : The ability to intercalate into DNA can enhance cytotoxicity by disrupting replication and transcription processes. This characteristic is common among triazoloquinazoline derivatives .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • In vitro assays demonstrated that derivatives similar to this compound exhibit IC50 values ranging from 2.44 to 9.43 μM against various cancer cell lines, including HepG2 and HCT-116 .
  • Comparative Studies :
    • A comparative analysis with other triazoloquinazoline derivatives showed that structural modifications significantly influenced biological activity. For instance, the introduction of different substituents on the quinazoline ring was found to enhance binding affinity to DNA and improve cytotoxicity against specific cancer types .

Summary of Biological Activities

Activity TypeDescriptionIC50 Values (μM)
Antiproliferative Inhibition of cancer cell growth2.44 - 9.43
DNA Intercalation Disruption of DNA replicationVaries

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

Answer:
The synthesis typically involves multi-step heterocyclic condensation. A general protocol includes:

  • Step 1: Reacting a chlorinated quinazolinone precursor with a phenoxyaniline derivative under reflux in ethanol (60–70°C, 3–24 hours) .
  • Step 2: Introducing the tosyl group via nucleophilic substitution using toluenesulfonyl chloride in anhydrous dichloromethane with a base like triethylamine .
  • Purification: Column chromatography with gradients of ethyl acetate/light petroleum (e.g., 2:8 to 3:7) is critical for isolating the product .
    Key Data:
ParameterValue/Detail
Yield33–63% (typical for triazoloquinazolines)
Reaction MonitoringTLC (EtOAc/light petroleum 3:7)

Basic: How is structural elucidation performed for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituents (e.g., aromatic protons at δ 7.05–7.53 ppm for phenoxyphenyl, δ 4.78 ppm for tosyl methyl) .
  • IR: Peaks at 1636–1604 cm1^{-1} confirm triazole and quinazoline C=N/C=C stretching .
  • X-ray Diffraction: Resolves planarity of the triazoloquinazoline core and torsional angles of substituents .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:
Contradictions often arise from dynamic processes or impurities:

  • Dynamic NMR: Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the tosyl group) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion integrity (e.g., [M+H]+^+ at m/z 534.12) to rule out side products .
  • Recrystallization: Repurify using solvent pairs (e.g., EtOAc/hexane) to isolate stereoisomers or polymorphs .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:
Key factors include:

  • Catalyst Screening: Additives like morpholine or DIPEA improve nucleophilic substitution efficiency for the tosyl group .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in condensation steps .
  • Temperature Control: Slow heating (ramp to 70°C over 1 hour) prevents decomposition of thermally sensitive intermediates .

Advanced: How is the compound evaluated for pharmacological activity?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} values) .
    • Antimicrobial Activity: MIC determination via broth microdilution against Gram-positive/negative strains .
  • Cellular Uptake: Radiolabeled analogs (e.g., 14C^{14}\text{C}-labeled) track intracellular accumulation .

Advanced: How do substituents (e.g., tosyl vs. methylsulfonyl) influence bioactivity?

Answer:

  • Tosyl Group: Enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .
  • Methylsulfonyl: Increases polarity, favoring solubility but reducing CNS penetration. Comparative SAR studies show tosyl derivatives exhibit 2–3x higher kinase inhibition .

Advanced: What computational methods support SAR analysis?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • QSAR Models: Correlate substituent Hammett constants (σ) with IC50_{50} values to predict activity .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE: Gloves, lab coat, and goggles to prevent skin/eye contact (risk of irritation) .
  • Ventilation: Use fume hoods due to volatile solvents (e.g., CH2_2Cl2_2) .
  • Storage: Inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the tosyl group .

Advanced: How are stability and degradation profiles analyzed?

Answer:

  • Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light for 14 days.
  • HPLC-MS: Monitor degradation products (e.g., hydrolysis of the triazole ring) .
    Key Data:
ConditionMajor DegradantHalf-Life
Acidic (pH 3)Des-tosyl derivative48 hours
Alkaline (pH 9)Quinazolinone cleavage product24 hours

Advanced: How to resolve low reproducibility in biological assays?

Answer:

  • Standardize Protocols: Pre-incubate compounds in assay buffer (e.g., PBS) to ensure solubility .
  • Control for Batch Variability: Use a reference inhibitor (e.g., Gefitinib for kinase assays) .
  • Statistical Validation: Perform triplicate runs with ANOVA to assess inter-experimental variance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.